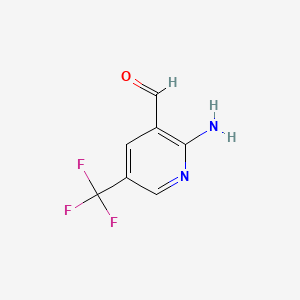

2-Amino-5-(trifluoromethyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLESVRCYJLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Trifluoromethyl Nicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) at the C3 position of the pyridine (B92270) ring is a primary site for a variety of chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The carbaldehyde group readily participates in condensation reactions with primary amines to form Schiff bases, also known as imines. derpharmachemica.com This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. derpharmachemica.com The formation of the carbon-nitrogen double bond is a common strategy in the synthesis of various heterocyclic systems and biologically active molecules. derpharmachemica.com For instance, the reaction of an amino-thiophene derivative with various aldehydes in ethanol, catalyzed by acetic acid, yields the corresponding Schiff bases. nih.gov A similar protocol can be applied to 2-Amino-5-(trifluoromethyl)nicotinaldehyde, reacting it with different primary amines to generate a library of imine derivatives.

The aldehyde functionality can also serve as an electrophile in aldol-type reactions. In the presence of a suitable base, a compound with an enolizable proton can form an enolate, which then attacks the aldehyde carbonyl of this compound. This pathway leads to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated carbonyl derivatives. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, potentially facilitating these addition reactions.

The aldehyde group can be easily transformed into other functional groups through oxidation or reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Amino-5-(trifluoromethyl)nicotinic acid. This transformation can be achieved using a variety of common oxidizing agents. For analogous compounds like 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde, reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are effective for this purpose.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, [2-Amino-5-(trifluoromethyl)pyridin-3-yl]methanol. This reduction is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol provides another handle for further synthetic modifications.

Table 1: Representative Transformations of the Aldehyde Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Imine (-CH=N-R) |

| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol (-CH2OH) |

Transformations Involving the 2-Amino Group (e.g., Acylation, Alkylation, Diazotization)

The 2-amino group is a nucleophilic center and can undergo various transformations, significantly expanding the synthetic utility of the parent molecule.

Acylation and Alkylation: The primary amino group can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides. For example, studies on similar 5-aminopyridine derivatives show that alkylation can be achieved to yield methylamino, ethylamino, and other alkylamino derivatives. nih.gov These reactions modify the electronic properties and steric environment of the nitrogen atom.

Diazotization: The diazotization of 2-aminopyridines is a well-established transformation that converts the amino group into a diazonium salt. rsc.orgmyttex.net This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). rsc.org Pyridine-2-diazonium salts are known to be highly unstable intermediates. google.com However, they can be immediately subjected to subsequent reactions. myttex.net For instance, hydrolysis of the diazonium salt leads to the formation of the corresponding 2-hydroxypyridine, which exists predominantly in its tautomeric 2-pyridone form. myttex.net This provides a route to replace the amino group with a hydroxyl group.

Table 2: Key Reactions of the 2-Amino Group

| Reaction Type | Reagent Example | Intermediate/Product |

|---|---|---|

| Alkylation | Methyl Iodide | 2-(Methylamino)-5-(trifluoromethyl)nicotinaldehyde |

| Diazotization | NaNO2, HCl | Pyridine-2-diazonium salt |

| Diazotization-Hydrolysis | NaNO2, HCl then H2O | 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (2-Pyridone form) |

Reactivity of the Pyridine Core and Directed Functionalization Strategies

The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. myttex.net This inherent property, significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C5 position, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated for such attacks. While the C2 position is already substituted, further functionalization might be directed to other positions on the ring under specific conditions.

Modern synthetic methods, such as transition metal-catalyzed C-H bond functionalization, offer powerful strategies for the direct introduction of new substituents onto the pyridine core without pre-functionalization. nih.gov Palladium-catalyzed reactions, for example, can enable the directed trifluoromethylthiolation of C(sp³)-H bonds, showcasing the potential for highly selective modifications. nih.gov Such directed strategies could potentially be adapted to functionalize the available C-H bonds on the pyridine ring of this compound.

Influence of the Trifluoromethyl Moiety on Reaction Selectivity and Kinetics

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of the entire molecule. jst.go.jp As a powerful electron-withdrawing group, it significantly modulates the electronic landscape of the pyridine ring. jst.go.jpnih.gov

Activation towards Nucleophilic Attack: The -CF3 group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov This effect is particularly pronounced for nucleophilic aromatic substitution reactions.

Increased Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the N-H protons of the 2-amino group, which can influence its reactivity and the conditions required for reactions like acylation and alkylation.

Kinetic Effects: The -CF3 group can affect the rates of various reactions. For example, by increasing the electrophilicity of the aldehyde carbonyl, it can accelerate the rate of nucleophilic additions.

Physicochemical Properties: The inclusion of a trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in drug candidates, a key reason for the prevalence of trifluoromethylpyridines in agrochemicals and pharmaceuticals. researchoutreach.orgresearchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient tools for building molecular complexity. nih.gov this compound is an excellent candidate for MCRs due to its multiple reactive sites.

It can serve as the aldehyde component in a variety of well-known MCRs. For example, it could be used in a three-component reaction with an aminoacetophenone and a source of cyanide (like malononitrile) to synthesize complex pyrrole (B145914) structures. nih.gov Given that the molecule also possesses a nucleophilic amino group, it could potentially participate in MCRs in a dual role, or the amino group could be the site of reaction in a different MCR design. For instance, a three-component reaction involving an aminopyrazole, an aldehyde, and ethyl acetoacetate (B1235776) has been reported to yield pyrimidine-fused pyrazolo[3,4-b] pyridine derivatives. nih.gov This highlights the potential for this compound to be a key starting material in the diversity-oriented synthesis of complex heterocyclic libraries. mdpi.com

Applications As a Versatile Synthetic Building Block

Construction of Novel Heterocyclic Scaffolds

The compound serves as a ready starting point for the synthesis of numerous heterocyclic structures, which are central motifs in medicinal chemistry and materials science.

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogues, such as naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govorganic-chemistry.org 2-Amino-5-(trifluoromethyl)nicotinaldehyde is an ideal substrate for this transformation, reacting with various ketones to produce 7-(trifluoromethyl)-1,8-naphthyridine derivatives. acs.orgresearchgate.net

The general mechanism involves an initial aldol-type condensation between the enolate of the ketone and the aldehyde group, followed by cyclization and dehydration to form the aromatic naphthyridine ring. The use of ionic liquids as catalysts and solvents has been shown to improve the efficiency and yield of the Friedländer reaction for synthesizing 1,8-naphthyridines. nih.govacs.org

Table 1: Examples of Friedländer Reaction for Naphthyridine Synthesis

| Reactant A | Reactant B (α-Methylene Compound) | Product | Catalyst/Conditions | Reference |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | [Bmmim][Im] (Ionic Liquid), 80°C | nih.gov |

| 2-Amino-3-pyridinecarboxaldehyde | Cyclohexanone | Tetrahydroacridin-1,8-naphthyridine | [Bmmim][Im] (Ionic Liquid), 80°C | nih.gov |

| 2-Aminonicotinaldehyde | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate | Triethylamine, Ethanol, Reflux | researchgate.net |

| This compound | Generic Ketone (R¹-CO-CH₂-R²) | 2,3-Disubstituted-7-(trifluoromethyl)-1,8-naphthyridine | Acid or Base Catalysis | organic-chemistry.orgacs.org |

Note: The last entry is a representative reaction based on established methodologies.

The aldehyde and amino functionalities can be chemically manipulated to facilitate the construction of five-membered azole rings, such as oxadiazoles (B1248032) and thiadiazoles.

Thiadiazoles: While direct cyclization is not typical, the aldehyde can serve as a precursor. A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. nih.gov this compound can react with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent oxidative cyclization, often mediated by reagents like iodine, yields a 2-amino-1,3,4-thiadiazole (B1665364) skeleton. This resulting thiadiazole can then be used in further synthetic elaborations. nih.govsigmaaldrich.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with acyl hydrazides. nih.govresearchgate.net The aldehyde group of the starting material can be oxidized to a carboxylic acid. This acid is then converted into a carbohydrazide (B1668358) via reaction with hydrazine (B178648) hydrate, typically after an esterification step. This key hydrazide intermediate can then undergo cyclodehydration with various reagents, such as phosphorus oxychloride or by reacting with orthoesters, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.netmdpi.com

Beyond simple heterocycle formation, this compound and its derivatives are substrates for annulation reactions that build more complex, fused polycyclic systems. For instance, a 2-amino-thiadiazole derived from the starting aldehyde can react with β-ketoesters like trifluoromethyl acetoacetic ether in the presence of polyphosphoric acid to construct fused thiadiazolo[3,2-a]pyrimidine systems. iaea.org

Furthermore, the aldehyde group is reactive in Knoevenagel condensations with active methylene (B1212753) compounds. The resulting product can then undergo a subsequent intramolecular cyclization or participate in a domino reaction sequence, such as a Knoevenagel/Michael addition cascade, to form complex ring structures. nih.gov This approach allows for the assembly of polyfunctionalized heterocyclic systems in a highly efficient manner.

Development of Diverse Compound Libraries for Research Purposes

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery and materials science. nih.govumb.edu The generation of compound libraries containing a large number of structurally related molecules allows for the rapid identification of hits and leads for optimization. datapdf.com

This compound is an excellent scaffold for library synthesis due to its multiple reactive handles.

The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations.

The amino group can be acylated, alkylated, or used in cyclization reactions.

By using techniques like parallel synthesis or split-and-pool methods on a solid support, this single starting material can be reacted with hundreds of different building blocks (e.g., various amines, carboxylic acids, aldehydes, and organometallic reagents) to rapidly generate a large and diverse library of trifluoromethyl-substituted pyridine (B92270) derivatives. datapdf.comnih.gov This diversity is crucial for exploring structure-activity relationships (SAR) and identifying compounds with desired biological or material properties.

Role in the Expedited Synthesis of Complex Organic Molecules

The ortho-aminoaldehyde structure of this compound makes it a prime candidate for various MCRs. The Friedländer synthesis is a classic example of a two-component reaction that rapidly builds the core of a naphthyridine. organic-chemistry.org This building block can also participate in three-component reactions. For example, it can react with an active methylene compound and another amine or nucleophile in a one-pot procedure to generate highly substituted pyridine or fused pyridine derivatives. Using a pre-functionalized and complex building block like this compound in an MCR streamlines the synthesis, reduces the need for intermediate purification steps, and provides rapid access to complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. nih.gov

Investigation in Medicinal Chemistry Research

Design and Synthesis of Derivatives for Biological Probe Development

The structure of 2-amino-5-(trifluoromethyl)nicotinaldehyde is well-suited for the generation of compound libraries for screening and for the development of targeted biological probes. The aldehyde and primary amino groups are key functional handles that allow for a wide range of chemical modifications. Synthetic chemists can employ these groups to introduce diversity and to conjugate fluorophores or other reporter tags, creating probes to study biological systems.

The aldehyde functionality is particularly useful for reactions such as:

Reductive amination: To form secondary or tertiary amines by reacting with primary or secondary amines.

Wittig reaction: To form alkenes.

Condensation reactions: To form Schiff bases (imines) or heterocyclic systems like dihydropyrimidines.

The amino group can undergo:

Acylation: To form amides.

Sulfonylation: To form sulfonamides.

Coupling reactions: To build more complex heterocyclic systems.

These synthetic routes enable the creation of a wide array of derivatives. For instance, the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives has been used to generate potential Werner (WRN) helicase inhibitors, showcasing how a similar aminopyrimidine core can be systematically modified to produce biologically active agents. nih.gov Similarly, the synthesis of 5H-chromenopyridines can be achieved through multi-component reactions involving derivatives of malononitrile (B47326) and salicylaldehyde, highlighting the synthetic accessibility of complex scaffolds from simple building blocks. mdpi.com The development of antiprotozoal agents from a benzimidazole (B57391) core involved reacting it with various 2-chloroacetamides, a strategy that could be adapted for the amino group of this compound. nih.gov

Table 1: Potential Synthetic Transformations for Derivative Synthesis

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Aldehyde (C=O) | Reductive Amination | Primary/Secondary Amines | Secondary/Tertiary Amine |

| Aldehyde (C=O) | Condensation | Ureas, Thioureas | Dihydropyrimidinone/thione |

| Aldehyde (C=O) | Wittig Reaction | Phosphonium Ylides | Alkene |

| Amino (NH2) | Acylation | Acyl Halides, Anhydrides | Amide |

| Amino (NH2) | N-Arylation | Aryl Halides | Diaryl/Alkyl-aryl Amine |

Exploration of Structure-Activity Relationships (SAR) in Novel Chemical Entities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into drug candidates. The this compound scaffold offers multiple points for modification to systematically explore the SAR of its derivatives. Extensive SAR studies on other compound classes have shown that minor structural changes can lead to significant differences in biological activity and selectivity. researchgate.net

For derivatives of this scaffold, key areas for SAR exploration would include:

The Aldehyde Group (Position 3): Converting the aldehyde to other functionalities (e.g., alcohols, amides, or stable heterocycles) can drastically alter the compound's reactivity, stability, and binding mode.

The Pyridine (B92270) Ring: While synthetically more challenging, modification of the pyridine ring itself could fine-tune electronic properties and steric profile.

For example, in the development of lactate (B86563) dehydrogenase A (LDHA) inhibitors based on a 2-amino-5-aryl-pyrazine core, structural variations led to improved biochemical inhibition and pharmacokinetic properties. nih.gov Similarly, SAR studies of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists revealed how modifications influence potency and selectivity. nih.gov These examples underscore the importance of systematic structural modification, a strategy directly applicable to derivatives of this compound.

Table 2: Hypothetical SAR Exploration

| Modification Site | Modification Type | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Position 2 (Amino) | Alkylation/Arylation | Modulate H-bond donation, lipophilicity | Fine-tune interactions with target protein pockets. |

| Position 3 (Aldehyde) | Conversion to Amide | Increase metabolic stability, introduce H-bond donors/acceptors | Remove reactive aldehyde, form stable interactions. |

| Position 3 (Aldehyde) | Conversion to Heterocycle | Alter geometry, lipophilicity, and target interactions | Explore different binding modes and vector groups. |

| Position 5 (CF3) | Replacement with other groups (e.g., Cl, CN) | Change electronic effects and lipophilicity | Probe the importance of the trifluoromethyl group for activity. |

Utility in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a prominent strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This approach can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetics, or a novel intellectual property position. The 2-amino-5-(trifluoromethyl)pyridine moiety can serve as a novel scaffold or as a bioisosteric replacement for other aromatic or heterocyclic systems.

A study focused on discovering new inhibitors of Werner (WRN) helicase successfully employed a scaffold-hopping strategy to design and synthesize novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives. nih.gov This demonstrates the utility of trifluoromethylated amino-heterocycles as core structures for developing potent and selective inhibitors. The trifluoromethyl group itself is often used as a bioisostere for other chemical groups to enhance properties like metabolic stability and cell permeability. researchgate.net

Application in Targeting Specific Biological Macromolecules and Pathways

The functional groups of this compound make it an attractive starting point for designing molecules that target specific enzymes and receptors.

The aldehyde group is an electrophilic center that can form reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or serine) in the active sites of enzymes. This makes it a valuable warhead for designing covalent inhibitors.

Protease Inhibitors: Trifluoromethyl ketones (TFMKs) are well-established inhibitors of serine and cysteine proteases. nih.govnih.gov The highly electrophilic carbonyl carbon of the TFMK moiety is attacked by the active site nucleophile. nih.gov While this compound is not a ketone, its aldehyde group can be a precursor to such functionalities or act as a reactive electrophile itself. For example, a related compound, 2-methoxy-5-(trifluoromethyl)nicotinaldehyde, is a key intermediate in the synthesis of letermovir, a cytomegalovirus protease inhibitor. This highlights the value of the trifluoromethyl-substituted pyridine scaffold in protease inhibitor design.

Other Enzyme Targets: The general applicability of this scaffold extends to other enzyme classes. Peptide aldehyde inhibitors like MG-132 are known to target the proteasome. nih.gov Derivatives of this compound could be explored as inhibitors for a range of enzymes where an electrophilic trap or specific hydrogen bonding patterns provided by the aminopyridine core are beneficial. For instance, aminopyrimidinol derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase. researchgate.net

The aminopyridine scaffold is a common feature in many receptor ligands. Derivatives of this compound can be synthesized to explore interactions with various G protein-coupled receptors (GPCRs) and other receptor types.

Research has shown that aminothiophene derivatives can act as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor, with substitutions on the core influencing activity. nih.gov Similarly, various heterocyclic scaffolds, including benzimidazoles and aminoimidazoles, have been investigated as ligands for serotonin receptors, such as 5-HT5A. nih.gov The design of fluorescent probes for the cannabinoid type 2 receptor (CB2R) has often utilized indole (B1671886) and pyrazole (B372694) cores, demonstrating how core scaffolds can be adapted for specific receptor families. mdpi.com The this compound scaffold provides a platform to design novel ligands for these and other receptors, where the trifluoromethyl group can enhance binding affinity and the amino and aldehyde-derived groups can be tailored to fit specific receptor binding pockets.

Table 3: Potential Macromolecular Targets and Design Rationale

| Target Class | Example Target | Design Rationale based on Scaffold |

|---|---|---|

| Proteases | Cysteine/Serine Proteases | Aldehyde acts as an electrophilic "warhead" for covalent inhibition. nih.gov |

| Kinases | FGFR, etc. | Aminopyridine core can act as a "hinge-binder". researchgate.net |

| GPCRs | Adenosine/Serotonin Receptors | Scaffold can mimic endogenous ligands or bind to allosteric sites. nih.govnih.gov |

| Dehydrogenases | Lactate Dehydrogenase (LDH) | Aminopyrazine analogs show inhibitory activity, suggesting potential for aminopyridines. nih.gov |

Strategic Modulation of Molecular Properties via Trifluoromethylation for Enhanced Biological Interactions

The incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. researchgate.net The CF3 group on the this compound scaffold imparts several advantageous properties.

Key benefits of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative processes. nih.gov This can increase the half-life of a drug molecule.

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. nih.gov This property is crucial for reaching intracellular targets.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for target binding.

Improved Binding Affinity: The CF3 group can participate in specific, favorable interactions with protein targets, including dipole-dipole interactions and hydrophobic contacts, thereby increasing binding affinity and selectivity. nih.gov

Numerous synthetic methods have been developed for introducing CF3 groups, but using a pre-functionalized building block like this compound simplifies the synthesis of complex trifluoromethylated molecules. nih.govresearchgate.net The strategic placement of this group in the scaffold provides a solid foundation for developing new chemical entities with potentially superior drug-like properties. researchgate.netnih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or other biological macromolecule. For derivatives of 2-Amino-5-(trifluoromethyl)nicotinaldehyde, this method is crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research on related pyridine (B92270) derivatives demonstrates the utility of this approach. For instance, docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine have been used to analyze its binding energy with biological receptors, where a higher binding score suggests a more favorable interaction. nih.gov The analysis of frontier molecular orbitals (FMOs) can further provide valuable information about the interactions between molecules and their biological receptors. nih.gov

The process involves docking a library of derivatives into the binding site of a target protein, such as an enzyme or receptor. The resulting binding energies and poses reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. For example, in studies of pyrimidine (B1678525) derivatives designed as VEGFR-2 inhibitors, docking simulations identified essential hydrogen bond interactions with amino acids Glu883 and Asp1044 in the kinase hinge region. ucsb.edu Similarly, docking studies of other heterocyclic compounds have been performed against targets like DNA, DNA gyrase, and dihydrofolate reductase (DHFR) to elucidate their mechanism of action. researchgate.netacs.org

These computational models can guide the rational design of more potent and selective derivatives. By analyzing the structure-activity relationship (SAR) from docking results, chemists can modify the core scaffold of this compound to enhance binding affinity and optimize pharmacological properties.

| Derivative/Related Compound Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 2-Amino-3-chloro-5-trifluoromethyl pyridine | General Biological Receptors | Binding energy values correlate with docking scores; FMO analysis provides insights into molecule-receptor interactions. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase, Transpeptidase | Identified as potent inhibitors, demonstrating the utility of docking in discovering new antimicrobial drug series. | researchgate.net |

| Quinoxaline derivatives (with CF3 group) | Trypanothione Reductase (TcTR) | RMSD analysis suggested stable binding trajectories, indicating potential as TcTR inhibitors for anti-parasitic applications. | libretexts.org |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 Kinase | Rational design led to compounds forming key H-bonds with Glu883 and Asp1044, correlating with inhibitory activity. | ucsb.edu |

| 2-Amino-N′-aroyl(het)arylhydrazides | DNA | Calculated binding energies and identified polar contacts with DNA strands, correlating with DNA photocleavage activity. | researchgate.net |

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure, Reactivity, and Conformation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. DFT methods provide a good balance between accuracy and computational cost for studying the electronic structure, reactivity, and conformational preferences of organic molecules.

Studies on related pyridine structures highlight the insights gained from these calculations. For 2-Amino-5-Methyl Pyridine, DFT calculations using the B3LYP functional have been employed to determine its optimized structure, minimum energies, dipole moment, and polarizability. tandfonline.com Such calculations can elucidate the distribution of electron density, identifying the nucleophilic and electrophilic regions of the molecule, which is critical for predicting its chemical behavior. tandfonline.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter that helps determine the molecule's chemical stability, kinetic reactivity, and optical polarizability. nih.govtandfonline.com For pyridine derivatives, the presence of an electron-donating amino group and an electron-withdrawing trifluoromethyl group significantly influences the energies and localizations of these orbitals.

Furthermore, DFT calculations are used to predict spectroscopic properties. For instance, they can be used to calculate NMR chemical shifts, which is especially helpful in resolving ambiguities that may arise from the anisotropic effects of groups like trifluoromethyl (CF3). acs.org

| Type of Calculation | Property Investigated | Insight Gained for Pyridine Derivatives | Reference |

|---|---|---|---|

| Geometry Optimization | Molecular Structure, Stability | Determines the most stable 3D conformation and associated minimum energy. | tandfonline.com |

| FMO Analysis (HOMO-LUMO) | Electronic Properties, Reactivity | The energy gap indicates chemical stability and reactivity; identifies sites for electron donation/acceptance. | nih.govtandfonline.com |

| Mulliken/APT Charge Analysis | Charge Distribution | Identifies nucleophilic and electrophilic centers within the molecule, predicting sites of reaction. | tandfonline.com |

| NMR Chemical Shift Prediction | Spectroscopic Properties | Helps in structure elucidation by predicting chemical shifts, resolving ambiguities from complex substitutions (e.g., CF3 group). | acs.org |

| Gibbs Free Energy Calculation | Tautomeric/Acid-Base Equilibria | Predicts the relative stability of different tautomers and the favored sites of protonation or deprotonation. | nih.gov |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, from reactants to products. By calculating the energies of intermediates and, crucially, the transition states that connect them, researchers can predict reaction pathways, understand selectivity, and rationalize experimental outcomes.

These methods can also explain and predict regioselectivity in reactions involving substituted pyridines. For example, theoretical studies on the alkylation of pyridine have shown that the aggregation state of the alkyllithium reagent (dimeric vs. tetrameric) dictates whether the substitution occurs at the C2 or C4 position, a finding rationalized by modeling the respective reaction pathways. acs.org

The general methodology involves using algorithms to locate transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Techniques like Nudged Elastic Band (NEB) or potential energy scans are used to find an approximate path between reactants and products, from which a precise transition state structure can be optimized. libretexts.orgyoutube.com Subsequent frequency calculations are performed to confirm the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

In Silico Screening and Virtual Library Design for Targeted Research

In silico screening and virtual library design are foundational components of modern drug discovery and materials science. These approaches leverage computational power to evaluate large numbers of compounds for desired properties before committing to their physical synthesis, thereby saving significant time and resources.

The process often begins with a core scaffold, such as this compound. A virtual library is then generated by computationally adding a wide variety of chemical groups at specific positions on the scaffold. This library can contain thousands or even millions of virtual derivatives.

These virtual compounds are then subjected to a series of computational filters. A primary filter is for "drug-likeness," which assesses whether a molecule has physicochemical properties consistent with known oral drugs. acs.org These are often based on empirical rules like Lipinski's Rule of Five or the Veber rules. acs.org Additionally, filters can screen for Pan-Assay Interference Compounds (PAINS), which are promiscuous molecules known to cause false positives in high-throughput screening assays. acs.org

The molecules that pass these filters can then be advanced to more computationally intensive stages, such as the molecular docking simulations described in section 7.1. nih.gov This hierarchical approach efficiently narrows down a large library to a manageable number of high-priority candidates for synthesis and experimental testing. A clear example of this strategy is the rational design of novel VEGFR-2 inhibitors, where a new molecular scaffold was built based on the key features of known inhibitors, followed by virtual modification and evaluation. ucsb.edu This targeted research approach allows for the focused exploration of chemical space to develop molecules with specific, optimized functions.

| Rule/Filter | Property | Typical Threshold for Oral Bioavailability |

|---|---|---|

| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 Da |

| LogP (octanol-water partition coefficient) | ≤ 5 | |

| Hydrogen Bond Donors (HBD) | ≤ 5 | |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |

| Veber's Rule | Polar Surface Area (PSA) | ≤ 140 Ų |

| Rotatable Bonds (nRotb) | ≤ 10 | |

| Ghose Filter | Molar Refractivity | Between 40 and 130 |

Analytical Methodologies for Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution and Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 2-Amino-5-(trifluoromethyl)nicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide initial information about the number and environment of hydrogen atoms. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and aldehyde groups. The amino group protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The aldehyde carbonyl carbon would have a characteristic resonance around 190-195 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, with a typical ¹J(C,F) coupling constant of approximately 270 Hz. nih.gov The chemical shifts of the aromatic carbons would be influenced by the substituent effects.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial technique. It would show a single resonance for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the pyridine ring. In studies of similar trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, the ¹⁹F chemical shifts ranged from -60.8 to -61.9 ppm. nih.gov

Multi-Dimensional NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the relative positions of the substituents on the pyridine ring, for instance, by observing correlations from the aldehyde proton to the C4 and C2 carbons of the pyridine ring. For related nitrogen-containing heterocycles, ¹⁵N HMBC experiments can also provide valuable information on the nitrogen chemical shifts. nih.gov

A summary of expected NMR data based on analogous compounds is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (HMBC) |

| ¹H (Aldehyde) | 9.8 - 10.2 | s | C2, C4 |

| ¹H (Aromatic) | 7.0 - 8.5 | d, s | Aromatic C's |

| ¹H (Amino) | 5.0 - 7.0 | br s | C2, C3 |

| ¹³C (Aldehyde) | 190 - 195 | s | - |

| ¹³C (Aromatic) | 110 - 160 | s, d | - |

| ¹³C (CF₃) | 120 - 125 | q (¹JCF ≈ 270 Hz) | - |

| ¹⁹F (CF₃) | -60 to -62 | s | - |

Advanced Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the accurate mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₇H₅F₃N₂O). nih.gov

Tandem Mass Spectrometry (MS/MS): In tandem MS experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected. The fragmentation of trifluoromethyl-substituted heterocycles can be complex. fluorine1.ru Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29). libretexts.orgmiamioh.edu The trifluoromethyl group can also be lost as a ·CF₃ radical. The analysis of these fragmentation patterns helps to piece together the molecular structure.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for the separation of the target compound from reaction byproducts and starting materials, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purification and analysis of organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice.

Method Development: A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of components with different polarities. The development of a successful HPLC method has been demonstrated for the analysis of structurally similar compounds like 2-amino-5-nitrophenol. bmrb.ionih.gov

Purity Assessment: Once a separation method is established, the purity of a sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for academic research purposes.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While the amino and aldehyde groups in this compound may require derivatization to improve volatility and prevent on-column degradation, GC analysis is a viable option.

Derivatization: To enhance volatility and thermal stability, the amino and aldehyde groups can be derivatized. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Alternatively, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. nih.gov

GC-MS: When coupled with a mass spectrometer, GC provides a powerful analytical tool (GC-MS) for both separation and identification of components in a mixture. Purity assessment of the related compound 2-Amino-5-(trifluoromethyl)pyridine is often performed by GC. tcichemicals.com

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled level of detail about the three-dimensional arrangement of atoms in the solid state. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions.

Crystal Growth: Growing suitable crystals can be a significant challenge and often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Structural Information: A successful crystallographic analysis would confirm the planar structure of the pyridine ring and the positions of the substituents. It would also reveal important information about the intermolecular interactions, such as hydrogen bonding involving the amino group, the aldehyde oxygen, and the pyridine nitrogen. In the crystal structure of the related compound 5-(trifluoromethyl)picolinic acid monohydrate, a water-bridged hydrogen-bonding network is observed. nih.gov Similar interactions could be anticipated for this compound, potentially influencing its physical properties like melting point and solubility. The refinement of the crystal structure would typically be carried out using software such as SHELXL.

Advanced Chiroptical Spectroscopy for Enantiomeric Analysis of Chiral Derivatives

The parent molecule, this compound, is achiral. However, it can be used as a precursor to synthesize chiral derivatives. The aldehyde functional group is a versatile handle for introducing chirality, for example, through asymmetric aldol (B89426) reactions or the addition of chiral nucleophiles.

Synthesis of Chiral Derivatives: For instance, an asymmetric aldol reaction with a ketone could lead to the formation of a chiral β-hydroxy ketone. The synthesis of chiral β-(trifluoromethyl)-β-hydroxy-α-amino acid derivatives has been achieved through pyridoxal-catalyzed asymmetric aldol reactions of glycinates with trifluoromethyl ketones. researchgate.net

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques. wikipedia.org This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

Chiroptical Spectroscopy: Once chiral derivatives are synthesized and isolated, their enantiomeric purity can be assessed using chiroptical spectroscopic techniques such as:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra, and the technique can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. Like CD, it provides information about the stereochemistry of a chiral molecule.

These advanced chiroptical methods are essential for confirming the success of an asymmetric synthesis or a chiral resolution, providing the final piece of the analytical puzzle for chiral derivatives of this compound.

Emerging Trends and Future Directions in 2 Amino 5 Trifluoromethyl Nicotinaldehyde Research

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of complex heterocyclic molecules like 2-amino-5-(trifluoromethyl)nicotinaldehyde traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant waste. In line with the principles of green chemistry, current research is aimed at developing more environmentally benign and efficient synthetic routes. rasayanjournal.co.in Key strategies include the use of safer solvents, development of catalyst-free reactions, and designing one-pot syntheses to improve process mass intensity (PMI). unibo.itrsc.org

Modern synthetic approaches are increasingly moving away from hazardous solvents like N,N-dimethylformamide (DMF) towards greener alternatives such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-Me-THF), and ionic liquids. unibo.ituni-bayreuth.de For the synthesis of related nitrogen-containing heterocycles, metal-free catalytic systems are being explored to avoid the environmental and economic issues associated with heavy metal catalysts. rsc.orguni-bayreuth.de Furthermore, one-pot procedures, where reactants are subjected to successive reactions in a single reactor, are being developed to minimize intermediate purification steps, reduce solvent usage, and shorten reaction times. rsc.org While specific green routes for this compound are still emerging, the principles applied to the synthesis of other substituted pyridines and amino acids provide a clear roadmap for future research. nih.govjst.go.jpnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Heterocyclic Compounds

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous and high-boiling point solvents (e.g., DMF, chlorinated hydrocarbons). | Prioritizes benign and biodegradable solvents (e.g., water, ethanol, EtOAc, 2-Me-THF). uni-bayreuth.deunife.it |

| Catalysts | Frequently relies on heavy metal catalysts (e.g., Palladium, Ruthenium). | Employs metal-free, organocatalytic, or biocatalytic systems. uni-bayreuth.de |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot or continuous flow processes to reduce waste and energy consumption. unibo.it |

| Atom Economy | Can be low, with significant byproduct formation. | Aims for high atom economy by designing reactions where most atoms from the reactants are incorporated into the final product. |

| Energy | Often requires high temperatures and prolonged reaction times. | Utilizes alternative energy sources like microwave or ultrasound to accelerate reactions and reduce energy use. rasayanjournal.co.in |

Application in Photocatalysis and Electrocatalysis

The application of pyridine (B92270) derivatives in photocatalysis and electrocatalysis is a growing area of investigation. While research specifically detailing the use of this compound as a catalyst is limited, studies on similar compounds offer insights into its potential. For instance, the photocatalytic degradation of related compounds like 2-amino-5-chloropyridine has been investigated using titanium dioxide (TiO2) as a photocatalyst. researchgate.net This indicates that the aminopyridine scaffold can interact with photocatalytic systems, suggesting potential roles either as a substrate for environmental remediation or as a ligand to modify the properties of photocatalysts.

Future research may explore the incorporation of the this compound moiety into larger catalytic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal centers, while the trifluoromethyl group can modulate the electronic properties and stability of the resulting material. These tailored catalysts could find applications in CO2 reduction, water splitting, or organic synthesis.

Development of Advanced Functionalization Strategies for Unique Molecular Architectures

The aldehyde and amino groups of this compound serve as versatile handles for a wide range of chemical transformations, making it a valuable building block for constructing complex molecular architectures. nih.gov Advanced functionalization strategies are being developed to leverage this reactivity for creating novel compounds with unique properties.

One key strategy involves the Knoevenagel condensation of the aldehyde group with active methylene (B1212753) compounds to create diverse derivatives. nih.govedgccjournal.org Additionally, the amino group can undergo various reactions, including acylation, alkylation, and diazotization, to introduce different functional groups. Solid-phase synthesis techniques are also being adapted to create libraries of unnatural amino acids and other complex molecules starting from resin-bound imine derivatives, a strategy that could be applied to this compound. nih.gov The development of novel synthetic routes to biologically active quinoxalines and other fused heterocyclic systems highlights the potential for this compound in creating polycyclic structures. researchgate.netmdpi.com

Table 2: Potential Functionalization Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

| Aldehyde Group | Reductive Amination | Amines, Reducing Agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amines |

| Aldehyde Group | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldehyde Group | Knoevenagel Condensation | Active Methylene Compounds (e.g., Malonates, Thiazolidinones) | Substituted Alkenes, Heterocycles nih.gov |

| Amino Group | Acylation | Acid Chlorides, Anhydrides | Amides |

| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Amino Group | Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | Diaryl Amines |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (if activated) | Substituted Pyridines |

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for new drugs and materials has accelerated the adoption of high-throughput synthesis and screening (HTS) methodologies. The structure of this compound makes it an ideal scaffold for combinatorial chemistry, where large libraries of related compounds can be rapidly synthesized and screened for desired properties.

Research has demonstrated the successful use of a similar compound, 2-(trifluoromethyl)nicotinaldehyde, in a high-throughput medicinal chemistry workflow to optimize inhibitors for the SARS-CoV-2 main protease (Mpro). scienceopen.com This approach involves the in-silico design of virtual libraries, followed by the automated synthesis of promising candidates and their subsequent evaluation in high-throughput biological assays. This integration of computational modeling, automated synthesis, and rapid screening significantly accelerates the hit-to-lead optimization process in drug discovery. scienceopen.com This methodology is directly applicable to this compound for discovering novel bioactive compounds against a wide range of biological targets. nih.govedgccjournal.org

Exploration of New Biological Targets and Chemistries

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous successful agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine atoms, such as increased metabolic stability and binding affinity. nih.gov Derivatives of this compound are being explored for a variety of biological activities.

The aminopyridine scaffold is present in compounds with antimicrobial and antifungal properties. researchgate.net Recent studies have identified derivatives of related heterocyclic aldehydes as potent and selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are attractive targets for cancer and metabolic disorders. nih.gov Furthermore, the development of novel pyrazine-carboxamide derivatives as inhibitors of fibroblast growth factor receptors (FGFRs) underscores the potential of amino-heterocyclic scaffolds in targeting protein kinases, a critical class of drug targets in oncology. nih.gov The versatility of the this compound core suggests that its derivatives could be investigated for activity against a broad spectrum of biological targets, including enzymes, receptors, and ion channels, opening up new avenues for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.